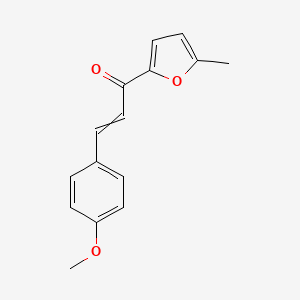![molecular formula C24H22BrNO B14310656 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide CAS No. 112168-69-1](/img/structure/B14310656.png)
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide is a complex organic compound that features a bromine atom, a fluorene moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide typically involves multiple steps. One common approach starts with the bromination of 9H-fluorene to obtain 4-bromo-9H-fluorene. This intermediate is then reacted with 2-methylpropylamine to form the corresponding amine derivative. Finally, the amine is coupled with 4-bromobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The fluorene moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the fluorene moiety.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce fluorenone derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide has several applications in scientific research:
Organic Electronics: Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the fluorene moiety play crucial roles in its binding affinity and reactivity. The compound can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-9H-fluoren-9-one
- 4-Bromo-9H-fluorene
- 2-Bromo-9-fluorenone
Uniqueness
Compared to similar compounds, 4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide stands out due to its unique combination of a bromine atom, a fluorene moiety, and a benzamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propiedades
Número CAS |
112168-69-1 |
|---|---|
Fórmula molecular |
C24H22BrNO |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(9H-fluoren-9-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C24H22BrNO/c1-24(2,15-26-23(27)16-11-13-17(25)14-12-16)22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,27) |
Clave InChI |
NVOWRMBKJVYNPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC(=O)C1=CC=C(C=C1)Br)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

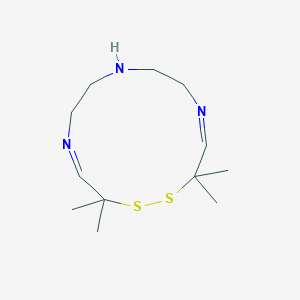
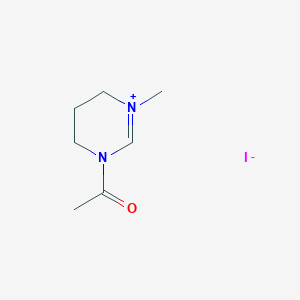
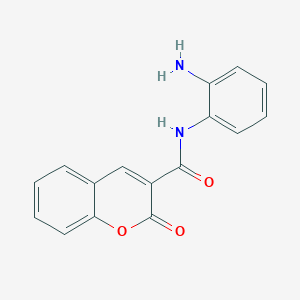
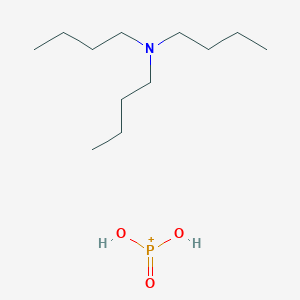
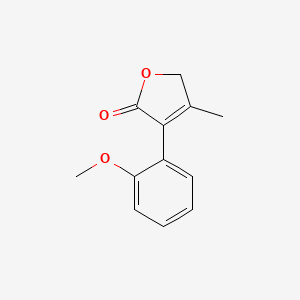
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
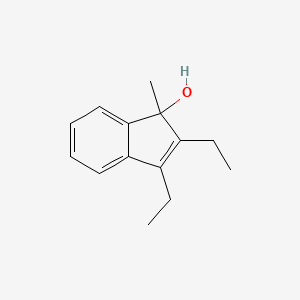
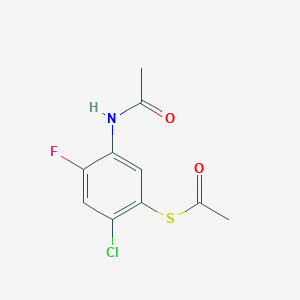
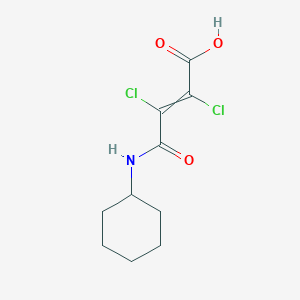
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
